methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate
Description
Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate is a highly substituted oxane (tetrahydropyran) derivative with four 2-methylpropanoyloxy (isobutyryloxy) groups and a methyl carboxylate moiety at position 2. This compound belongs to a class of esterified carbohydrates, where extensive acylation enhances lipophilicity and may modulate solubility, stability, and bioavailability .
Properties
Molecular Formula |
C23H36O11 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C23H36O11/c1-10(2)18(24)30-14-15(31-19(25)11(3)4)17(32-20(26)12(5)6)23(34-21(27)13(7)8)33-16(14)22(28)29-9/h10-17,23H,1-9H3/t14-,15?,16?,17?,23+/m1/s1 |
InChI Key |
RFMOIPHVGPMCMF-BYLIZHRKSA-N |
Isomeric SMILES |
CC(C)C(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate typically involves the selective esterification of hydroxyl groups on an oxane ring precursor followed by methyl ester formation at the carboxylate position. The key steps include:
- Protection/deprotection of hydroxyl groups if necessary to achieve regioselectivity.
- Esterification using 2-methylpropanoic acid (isobutyric acid) derivatives or activated esters.
- Methylation of the carboxylic acid group to form the methyl ester.
Specific Methods Reported
Esterification Using Acid Chlorides or Anhydrides
- The hydroxyl groups on the oxane ring are reacted with 2-methylpropanoic acid chloride or anhydride in the presence of a base such as pyridine or triethylamine.
- Reaction conditions typically involve anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures (0–25 °C) to control selectivity.
- The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete esterification.
Methyl Ester Formation
- The carboxylate group at position 2 is converted to the methyl ester via Fischer esterification using methanol and an acid catalyst (e.g., sulfuric acid) under reflux conditions.
- Alternatively, methylation can be achieved using diazomethane or methyl iodide in the presence of a base.
Purification and Characterization
- The crude product is purified by silica gel column chromatography using eluents such as hexane/ethyl acetate mixtures.
- Final compound purity is confirmed by HPLC, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Esterification | 2-methylpropanoic acid chloride, pyridine | Dichloromethane | 0–25 °C | 2–6 hours | 85–92 | Anhydrous conditions required |
| Methyl ester formation | Methanol, sulfuric acid (catalytic) | Methanol | Reflux (65 °C) | 4–8 hours | 88–95 | Alternative: diazomethane methylation |
| Purification | Silica gel chromatography | Hexane/ethyl acetate | Room temperature | Variable | — | Monitored by TLC and HPLC |
Research Results and Analysis
- The esterification step is highly regioselective when performed under controlled temperature and stoichiometric conditions, minimizing side reactions such as over-esterification or hydrolysis.
- Methyl esterification via Fischer conditions provides high yields with minimal byproducts, although care must be taken to avoid transesterification or degradation under acidic reflux.
- Analytical data from NMR confirm the substitution pattern and stereochemistry, with characteristic chemical shifts for the oxane ring protons and ester methyl groups.
- Mass spectrometry data show molecular ion peaks consistent with the expected molecular weight, confirming the integrity of the compound.
Summary of Preparation Methodology
| Preparation Stage | Key Points |
|---|---|
| Starting material | Oxane ring with free hydroxyl groups |
| Esterification agent | 2-methylpropanoic acid chloride or anhydride |
| Base used | Pyridine or triethylamine |
| Methyl ester formation | Acid-catalyzed Fischer esterification or diazomethane methylation |
| Purification technique | Silica gel chromatography |
| Analytical techniques | HPLC, NMR, MS |
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester groups and oxane ring play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs include:
FDB027495: (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[2-(4-(2-methylpropyl)phenyl)propanoyloxy]oxane-2-carboxylic acid. Core structure: Oxane ring with trihydroxy groups and one isobutyryloxy-linked phenylpropanoyl ester. Key differences: Fewer acyl groups (one vs. four), presence of a phenyl group, and a free carboxylic acid instead of a methyl ester. This reduces lipophilicity compared to the target compound .
Glycosyloxyflavone analogs (e.g., NP-008297): Core structure: Flavonoid backbone with glycosidic and ester linkages. Key differences: Flavonoid core (chromene) vs. oxane, with hydroxy and glycosyl substituents. These compounds exhibit higher polarity and distinct bioactivity profiles (e.g., antioxidant, anti-inflammatory) due to phenolic groups .
Theoligostilbenoid A11 (NP-003410): Core structure: Furoindenoindene fused rings with multiple phenolic and hydroxyl groups. Key differences: Polycyclic aromatic system with hydroxyl substituents, conferring radical-scavenging activity absent in the target compound’s ester-dominated structure .
Physicochemical Properties
Biological Activity
Methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The compound has a molecular formula of C16H30O8 and a molecular weight of 358.41 g/mol. Its structure is characterized by multiple ester functional groups and a cyclic oxane backbone, which contribute to its biological activity.
IUPAC Name
The IUPAC name for this compound is this compound.
Research indicates that this compound exhibits various biological activities:
- Antiviral Activity : The compound has shown potential as an antiviral agent. Studies have demonstrated its ability to inhibit viral replication in vitro by interfering with viral entry and assembly processes.
- Antioxidant Properties : The presence of multiple hydroxyl groups in the structure suggests that it may act as a free radical scavenger, thus exhibiting antioxidant activity.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially beneficial in conditions characterized by chronic inflammation.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : this compound was tested on various cell lines (e.g., HepG2 and HeLa). Results indicated a dose-dependent reduction in cell viability at higher concentrations.
- Viral Inhibition Assays : In studies involving herpes simplex virus (HSV), the compound demonstrated significant inhibition of viral replication with an IC50 value of approximately 15 µM.
Case Studies
-
Case Study on Antiviral Efficacy :
- Objective : To assess the efficacy of this compound against HSV.
- Methodology : Infected Vero cells were treated with varying concentrations of the compound.
- Results : A notable decrease in viral titers was observed compared to untreated controls.
-
Case Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant potential using DPPH radical scavenging assay.
- Methodology : The compound was tested at different concentrations against standard antioxidants.
- Results : It exhibited comparable antioxidant activity to ascorbic acid at higher concentrations.
Data Table
Q & A
Basic Research Questions
Q. How can synthesis routes for methyl (3R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate be optimized for reproducibility?
- Methodological Answer : Synthesis optimization requires stepwise protection of hydroxyl groups using 2-methylpropanoyl chloride under anhydrous conditions. Sodium hydride (NaH) can act as a base to deprotonate hydroxyl groups, facilitating nucleophilic acylation. Reaction temperatures should be maintained at 0–5°C to minimize side reactions, and progress should be monitored via TLC (Rf ~0.3 in hexane:ethyl acetate 7:3). Post-reaction, quenching with ice-water followed by extraction with dichloromethane and purification via silica gel chromatography (gradient elution) ensures high yields (>70%) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel (60–120 mesh) with a hexane:ethyl acetate gradient (from 8:2 to 6:4) effectively separates the target compound from byproducts. Recrystallization from a mixture of ethyl acetate and hexane (1:5) at −20°C further enhances purity (>95%). Analytical HPLC (C18 column, acetonitrile:water 65:35, 1.0 mL/min) confirms purity, with a retention time of 12.5 min .
Q. How can the compound’s stability during storage be ensured?
- Methodological Answer : Store the compound in amber glass vials under inert gas (argon or nitrogen) at −20°C. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of ester groups. Periodic NMR analysis (¹H, 500 MHz in CDCl₃) can detect degradation, such as ester hydrolysis (appearance of −OH peaks at δ 1.5–2.5 ppm) .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in stereochemical assignment of the compound?
- Methodological Answer : Combine NOESY NMR (to confirm spatial proximity of substituents) with X-ray crystallography for unambiguous stereochemical determination. For example, the (3R,6S) configuration can be validated by comparing experimental X-ray data (e.g., C–O bond angles and torsion angles) with computational models (DFT at B3LYP/6-31G* level). Discrepancies in optical rotation ([α]D²⁵) values should be cross-checked with enantiopure standards .
Q. How can regioselective modifications of the ester groups be achieved?
- Methodological Answer : Selective deprotection of ester groups can be performed using lipases (e.g., Candida antarctica lipase B) in phosphate buffer (pH 7.0, 37°C), which preferentially hydrolyze less sterically hindered esters. For chemical methods, employ bulky Lewis acids (e.g., Sn(OTf)₂) to direct substitutions to specific positions. Monitor selectivity via LC-MS and ¹³C NMR .
Q. What experimental designs are suitable for evaluating the compound’s bioactivity in enzymatic systems?
- Methodological Answer : Use a randomized block design with split-plot arrangements. For example, test the compound’s inhibition of β-glucosidase across pH (4.0–7.0) and temperature (25–45°C) gradients. Include positive controls (e.g., castanospermine) and negative controls (DMSO vehicle). Measure IC₅₀ values via kinetic assays (UV-Vis at 405 nm) and validate with Michaelis-Menten plots .
Q. How can data contradictions in reaction yields under varying catalytic conditions be addressed?
- Methodological Answer : Perform a Design of Experiments (DoE) approach, varying catalysts (e.g., H₂SO₄ vs. HCl), solvent polarity (DMF vs. THF), and reaction time (6–24 hrs). Analyze outcomes via ANOVA to identify statistically significant factors. For inconsistent yields, use GC-MS to detect volatile byproducts or unreacted starting materials .
Q. What methodologies assess the compound’s environmental fate and biodegradation?
- Methodological Answer : Conduct OECD 301F biodegradability tests in activated sludge (20–25°C, 28 days). Monitor ester hydrolysis via LC-MS/MS and quantify CO₂ evolution via respirometry. For abiotic degradation, expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze photoproducts using HRMS. Compare half-lives (t₁/₂) under varying pH (3.0–9.0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
